molecular formula C8H11ClF3N3 B2495478 1-Methyl-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine hydrochloride CAS No. 733757-93-2

1-Methyl-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine hydrochloride

Cat. No. B2495478
M. Wt: 241.64
InChI Key: OEOBWUWAIBQXOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of pyrazolo[3,4-c]pyridine derivatives involves various chemical strategies. For example, ethyl 5-amino-3-trifluoromethyl-1H-pyrazole-4-carboxylate was efficiently synthesized through a condensation process involving ethyl cyanoacetate and trifluoroacetic anhydride, followed by chloridization and condensation with aqueous hydrazine. This process highlights the unique reactivity utilized for the synthesis of trifluoromethylated pyrazolo[1,5-a]pyrimidine and pyrazolo[5,1-d][1,2,3,5]tetrazine-4(3H)-ones (Yan‐Chao Wu et al., 2006).

Molecular Structure Analysis

The molecular structure of pyrazolo[3,4-c]pyridine derivatives has been extensively studied. For instance, the reduced pyridine ring adopts a half-chair conformation with the methylsulfonyl substituent occupying an equatorial site. The molecular conformations of closely related compounds, despite not being isostructural, exhibit similarities in their molecular orientations, with distinctions in the relative orientation of the N-benzyl and methylsulfonyl substituents (B. K. Sagar et al., 2017).

Chemical Reactions and Properties

Pyrazolo[3,4-c]pyridines undergo various chemical reactions, including Suzuki-Miyaura cross-coupling, which enables the introduction of diverse substituents at the C3 position of the tetrahydropyrazolo[3,4-c]pyridine skeleton. This highlights the compound's versatility in chemical synthesis and the potential for further functionalization (P. Kemmitt et al., 2014).

Scientific Research Applications

Kinase Inhibition

Compounds based on the pyrazolo[3,4-b]pyridine scaffold, such as "1-Methyl-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine hydrochloride," have been extensively investigated for their potential as kinase inhibitors. These compounds can interact with kinases via multiple binding modes, primarily targeting the hinge region of the kinase. This interaction is crucial for the development of selective kinase inhibitors, which play a vital role in the treatment of various diseases, including cancer. The versatility of the pyrazolo[3,4-b]pyridine scaffold allows it to achieve multiple kinase binding modes, making it a significant focus in the design of kinase inhibitors (Wenglowsky, 2013).

Medicinal Chemistry

The pyrazolo[3,4-d]pyrimidine scaffold, closely related to the chemical structure of interest, is recognized for its medicinal significance. These compounds exhibit a broad spectrum of biological activities, including anti-cancer, anti-inflammatory, and antimicrobial effects. The structural similarity to purines makes pyrazolo[3,4-d]pyrimidines crucial in drug discovery, with various derivatives being explored for their therapeutic potential. The structure-activity relationship (SAR) studies highlight the importance of this scaffold in developing drug candidates for multiple disease targets (Chauhan & Kumar, 2013).

Synthesis of Heterocyclic Compounds

"1-Methyl-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine hydrochloride" serves as a key building block in the synthesis of various heterocyclic compounds. The chemical structure allows for modifications that can lead to the creation of diverse heterocyclic derivatives. These compounds are not only significant in the context of medicinal chemistry but also play a crucial role in the development of new materials and catalysts. The ability to form multiple bonds and interactions makes it a versatile precursor in the synthesis of complex molecules (Gomaa & Ali, 2020).

Safety And Hazards



  • The product can cause burns to eyes, skin, and mucous membranes.

  • Contact with water liberates toxic gas.

  • Reacts violently with water.




  • Future Directions



    • Further research is needed to explore its potential applications, pharmacological properties, and safety profile.




    properties

    IUPAC Name

    1-methyl-3-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[3,4-c]pyridine;hydrochloride
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C8H10F3N3.ClH/c1-14-6-4-12-3-2-5(6)7(13-14)8(9,10)11;/h12H,2-4H2,1H3;1H
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    OEOBWUWAIBQXOC-UHFFFAOYSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CN1C2=C(CCNC2)C(=N1)C(F)(F)F.Cl
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C8H11ClF3N3
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    241.64 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    1-Methyl-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine hydrochloride

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.